4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine
Description
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group and a 4-benzyl-1,4-diazepane moiety at the 4-position.
Properties
Molecular Formula |
C17H23N5 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-14-12-16(20-17(18)19-14)22-9-5-8-21(10-11-22)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3,(H2,18,19,20) |
InChI Key |
DSODXAFZDNWCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Benzylation: The diazepane ring is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Pyrimidine Coupling: The benzylated diazepane is coupled with a methylpyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes or pyrimidines.
Scientific Research Applications
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine
The compound’s pyrimidine ring provides a planar, electron-rich aromatic system, while the 1,4-diazepane substituent introduces conformational flexibility due to its seven-membered ring. Key structural elements include:
- Pyrimidine Core : Substituted at C4 with a benzyl-diazepane group and at C6 with a methyl group.
- Lack of Sulfonyl Linkage : Unlike analogs such as NEU-924, the diazepane is directly attached to the pyrimidine, which may reduce steric hindrance and alter hydrogen-bonding interactions.
Comparative Analysis with Diazepane-Containing Analogues
The following table compares structural and functional attributes of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine with related compounds:
Key Comparisons:
Core Heterocycle: The pyrimidine core in the target compound is smaller and less lipophilic than the quinoline (NEU-924) or cinnoline (NEU-1017) systems. This may influence target selectivity and pharmacokinetics. Pyrimidines are often associated with kinase inhibition, while quinolines/cinnolines are common in antimalarial and antiparasitic agents .
Diazepane Substituents :
- The 4-benzyl group in the target compound increases hydrophobicity (predicted logP ~3.5) compared to the 4-methyl group in NEU analogs (logP ~2.8–3.0). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
The direct linkage in the target compound may favor conformational flexibility and entropic gains during receptor interaction.
Biological Activity
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, including its efficacy against various cancer cell lines and its pharmacological properties.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H22N4
- Molar Mass : 290.36 g/mol
- Density : 1.192 g/cm³ (predicted)
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a target in cancer therapy.
Key Findings:
- IC50 Values : A related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to Olaparib (57.3 μM) .
- Mechanism of Action : Inhibition of PARP1 leads to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicating DNA damage response activation .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In one study, synthesized diazepine derivatives showed promising anticonvulsant activity compared to standard treatments like diazepam.
Key Findings:
- Compounds were screened for their ability to prevent seizures in animal models, revealing significant efficacy .
Study on Antitumor Efficacy
A study focusing on a series of pyrimidine derivatives highlighted the potential of these compounds in cancer therapy. The study reported that specific structural modifications could enhance biological activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5e | MCF-7 | 18 |
| Olaparib | MCF-7 | 57.3 |
This table illustrates the comparative efficacy of the tested compounds against breast cancer cells .
Mechanistic Insights
Research indicates that the mechanism by which these compounds exert their effects involves interaction with cellular pathways responsible for DNA repair and apoptosis. For example, compounds that inhibit PARP activity lead to increased apoptosis in cancer cells through the activation of caspases .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine, and how can purity be maximized during scale-up?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation reactions. Key steps include:
- Step 1 : Formation of the diazepane ring via cyclization of a diamine with a benzyl halide.
- Step 2 : Coupling the diazepane moiety to a 6-methylpyrimidin-2-amine scaffold under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol. For scale-up, employ continuous flow reactors to enhance yield and reduce side products .
- Purity Optimization : Monitor reaction progress via TLC/HPLC. Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural validation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzyl and diazepane groups.
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze the crystal lattice to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular weight and fragmentation patterns.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to kinase active sites (e.g., CDK2). Set parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds.
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use a single batch of recombinant enzyme (e.g., CDK2) and ATP concentration (e.g., 10 µM).
- Control Experiments : Include a positive inhibitor (e.g., Roscovitine) to validate assay conditions.
- Statistical Analysis : Apply ANOVA to compare replicates. If variability persists, use surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. What advanced reactor designs improve yield and selectivity in large-scale synthesis?
- Methodological Answer :
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., benzylation). Optimize residence time (e.g., 30 min) to minimize byproducts.
- Membrane Reactors : Separate intermediates in real-time using nanofiltration membranes (MWCO: 500 Da).
- Process Control : Implement PAT (Process Analytical Technology) with inline IR spectroscopy to monitor reaction progress .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify major metabolites in plasma/liver microsomes.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replace benzyl with pyridinylmethyl) to reduce CYP450 interactions.
- In Silico Toxicity Prediction : Apply ADMET predictors (e.g., SwissADME) to flag high-risk substructures (e.g., diazepane’s potential for hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
